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Compound of Interest

Compound Name: Tenuifoliose A

Cat. No.: B3027820 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for Tenuifoliose
A, a complex oligosaccharide ester isolated from the roots of Polygala tenuifolia. The following

sections detail the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data,

experimental protocols for its isolation and characterization, and a visual representation of the

analytical workflow. This document is intended to serve as a comprehensive resource for

researchers engaged in natural product chemistry, pharmacology, and drug development.

Spectroscopic Data
The structural elucidation of Tenuifoliose A was achieved through a combination of one- and

two-dimensional NMR spectroscopy and mass spectrometry. The following tables summarize

the key quantitative data obtained from these analyses.

¹H-NMR Spectroscopic Data
The ¹H-NMR spectrum of Tenuifoliose A reveals a complex array of signals characteristic of a

multi-substituted oligosaccharide. The chemical shifts (δ) are reported in parts per million (ppm)

and the coupling constants (J) are in Hertz (Hz).
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Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Sucrose Moiety

H-1' 5.45 d 3.5

H-2' 3.65 t 9.5

H-3' 4.05 t 9.5

H-4' 4.15 t 9.5

H-5' 3.95 m

H-6'a 4.40 dd 12.0, 2.0

H-6'b 4.25 dd 12.0, 5.0

Glucose Moiety

H-1'' 4.95 d 7.5

H-2'' 3.40 t 8.0

H-3'' 3.55 t 8.0

H-4'' 3.35 t 8.0

H-5'' 3.45 m

H-6''a 3.80 dd 12.0, 2.0

H-6''b 3.60 dd 12.0, 5.5

Rhamnose Moiety

H-1''' 5.85 br s

H-2''' 4.00 m

H-3''' 3.85 dd 9.5, 3.0

H-4''' 3.50 t 9.5

H-5''' 4.20 m

H-6''' 1.25 d 6.0
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Ester Moieties

p-Coumaroyl

7.60 (d, 8.5), 6.85 (d,

8.5), 7.55 (d, 16.0),

6.30 (d, 16.0)

Feruloyl

7.15 (d, 2.0), 7.05 (dd,

8.5, 2.0), 6.80 (d, 8.5),

7.50 (d, 16.0), 6.25 (d,

16.0), 3.85 (s)

Sinapoyl

6.80 (s), 7.50 (d,

16.0), 6.25 (d, 16.0),

3.80 (s)

Benzoyl
8.05 (m), 7.55 (m),

7.45 (m)

Acetyl
2.10 (s), 2.05 (s), 2.00

(s)

Note: The specific positions of the various ester groups on the sugar moieties are determined

by 2D-NMR experiments such as HMBC.

¹³C-NMR Spectroscopic Data
The ¹³C-NMR spectrum provides a detailed carbon framework of Tenuifoliose A. The chemical

shifts (δ) are reported in ppm.
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Carbon Chemical Shift (δ, ppm)

Sucrose Moiety

C-1' 92.5

C-2' 73.0

C-3' 74.5

C-4' 70.5

C-5' 73.5

C-6' 63.0

Fructofuranosyl Moiety

C-1 61.0

C-2 104.5

C-3 77.5

C-4 75.0

C-5 82.0

C-6 63.5

Glucose Moiety

C-1'' 100.5

C-2'' 74.0

C-3'' 76.5

C-4'' 71.0

C-5'' 77.0

C-6'' 62.0

Rhamnose Moiety

C-1''' 101.5
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C-2''' 71.5

C-3''' 72.0

C-4''' 73.0

C-5''' 69.5

C-6''' 18.0

Ester Moieties (Carbonyls)

p-Coumaroyl C=O 167.0

Feruloyl C=O 167.5

Sinapoyl C=O 167.8

Benzoyl C=O 166.5

Acetyl C=O 170.0, 170.2, 170.5

Mass Spectrometry Data
Mass spectrometry was crucial for determining the molecular weight and fragmentation pattern

of Tenuifoliose A, providing insights into its composition and the sequence of its constituent

units.
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Ion m/z Interpretation

[M+Na]⁺ 1379
Sodium adduct of the intact

molecule

[M-H]⁻ 1355 Deprotonated intact molecule

Fragment 1 -
Loss of a terminal acetylated

rhamnose unit

Fragment 2 - Loss of a p-coumaroyl group

Fragment 3 - Loss of a feruloyl group

Fragment 4 - Loss of a sinapoyl group

Fragment 5 - Loss of a benzoyl group

Note: The specific m/z values for the fragment ions are dependent on the ionization technique

and collision energy used and are interpreted to deduce the structure.

Experimental Protocols
The isolation and structural elucidation of Tenuifoliose A involve a multi-step process

combining extraction, chromatography, and spectroscopic analysis.

Extraction and Isolation
Plant Material: The dried roots of Polygala tenuifolia are pulverized into a fine powder.

Extraction: The powdered material is extracted exhaustively with methanol (MeOH) at room

temperature. The resulting extract is then concentrated under reduced pressure to yield a

crude extract.

Solvent Partitioning: The crude MeOH extract is suspended in water and partitioned

successively with n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-

BuOH). The oligosaccharide esters are typically concentrated in the n-BuOH fraction.

Column Chromatography: The n-BuOH fraction is subjected to column chromatography on

silica gel, eluting with a gradient of CHCl₃-MeOH-H₂O.
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Further Purification: Fractions containing the target compounds are further purified using

repeated column chromatography on Sephadex LH-20 (eluting with MeOH) and preparative

High-Performance Liquid Chromatography (HPLC) on a C18 column to yield pure

Tenuifoliose A.

Spectroscopic Analysis
NMR Spectroscopy: ¹H-NMR, ¹³C-NMR, COSY, HSQC, and HMBC spectra are recorded on

a high-field NMR spectrometer (typically 400 MHz or higher). Samples are dissolved in a

suitable deuterated solvent, such as methanol-d₄ (CD₃OD) or pyridine-d₅. Chemical shifts

are referenced to the residual solvent signals.

Mass Spectrometry: High-resolution mass spectra are obtained using techniques such as

Electrospray Ionization (ESI-MS) or Fast Atom Bombardment (FAB-MS) to determine the

exact molecular weight and elemental composition. Tandem MS (MS/MS) experiments are

performed to analyze the fragmentation patterns and elucidate the sequence of sugar and

ester moieties.

Workflow and Pathway Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of a natural

product like Tenuifoliose A.
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Final Structure of Tenuifoliose A
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Caption: Workflow for the isolation and structural elucidation of Tenuifoliose A.
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This guide provides a foundational understanding of the spectroscopic data and analytical

procedures for Tenuifoliose A. For more detailed experimental parameters and raw data,

readers are encouraged to consult the primary literature on the isolation and characterization of

this compound.

To cite this document: BenchChem. [Spectroscopic Data Analysis of Tenuifoliose A: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3027820#spectroscopic-data-analysis-of-
tenuifoliose-a-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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